molecular formula C13H9Cl2FN2O3 B1672591 Halauxifen CAS No. 943832-60-8

Halauxifen

Cat. No. B1672591
M. Wt: 331.12 g/mol
InChI Key: KKLBEFSLWYDQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halauxifen is a synthetic auxin herbicide developed by Corteva Agriscience . It is also known as 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid . It is used as a weed control agent, particularly for dicot weeds in cereal crops .


Molecular Structure Analysis

Halauxifen has the molecular formula C13H9Cl2FN2O3 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Halauxifen has a molecular weight of 331.127 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.

Scientific Research Applications

Mode of Action and Herbicidal Efficacy

  • Mode of Action : Halauxifen-methyl is a synthetic auxin herbicide affecting plant hormone homeostasis, leading to plant death. It disrupts indole-3-acetic acid (IAA) homeostasis and stimulates overproduction of ethylene and abscisic acid (ABA), causing senescence in plants like Galium aparine (Xu et al., 2022).
  • Herbicidal Efficacy : Halauxifen-methyl is effective against glyphosate-resistant horseweed (Erigeron canadensis) and other broadleaf weeds. It shows similar efficacy to dicamba and greater than 2,4-D, even at significantly lower application rates (McCauley et al., 2018). Its distinct physiological pathway, compared to 2,4-D and dicamba, is demonstrated through differential responses of horseweed to these herbicides (McCauley & Young, 2019).

Impact on Crop Tolerance

  • Soybean and Corn Tolerance : Studies have evaluated the tolerance of soybean and corn to halauxifen-methyl applied pre-plant, pre-emergent, or post-emergent. The research indicates that the application timings of halauxifen-methyl can be safely expanded without compromising the crop yield (Quinn et al., 2020).

Interaction with Plant Hormones

  • Molecular Changes in Brassica napus : Halauxifen-methyl affects plant hormone levels in Brassica napus. It leads to alterations in IAA, ethylene precursors, and ABA, indicating its influence on various hormonal pathways (Ludwig-Müller et al., 2021).

Environmental Impact and Soil Quality

  • Impact on Soil Quality : The persistence of halauxifen-methyl in soil and its effect on microbial indicators of soil quality have been studied. Results suggest that the recommended dose of halauxifen-methyl does not significantly impair the microbial components of soil (Mukherjee et al., 2016).

Weed Control in Combination with Other Herbicides

  • Combination with Other Herbicides : Halauxifen-methyl, when used in combination with other herbicides like 2,4-D, dicamba, and glyphosate, demonstrates enhancedbroadleaf weed control efficacy. It has been particularly effective in controlling glyphosate-resistant horseweed and common ragweed when applied alone or in mixtures (Zimmer et al., 2018).

Herbicide Discovery and Development

  • Discovery and Technological Evolution : The discovery of halauxifen-methyl is notable for its similarity to older herbicides like trifluralin, in that it was developed from known lead compound structures without the use of in vitro assays or computer-aided design. However, the chemical technology required for halauxifen-methyl's production was not available until two decades prior to its launch (Epp et al., 2018).

Wheat Yield and Weed Management

  • Impact on Wheat Yield : Studies have shown that applications of halauxifen in combination with other herbicides can significantly control broadleaf weeds in wheat, resulting in higher weed control efficiency and increased wheat yield (Walizada et al., 2020).

Methodology for Herbicide Residue Determination

  • Determination of Herbicide Residues : Research has been conducted to develop optimal conditions for extracting halauxifen-methyl from various plant materials and determining its residue levels, ensuring safe levels in crops like barley and rape (Zayats & Leschev, 2018).

Sumatran Fleabane Control

  • Controlling Sumatran Fleabane : The efficacy of halauxifen-methyl in combination with glyphosate and other herbicides has been tested against Sumatran fleabane, showing its effectiveness in controlling this difficult weed (Zobiole et al., 2018).

Safety And Hazards

Direct contact with Halauxifen may cause temporary irritation . It is recommended to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product . Personal protective equipment and chemical impermeable gloves should be worn when handling Halauxifen .

properties

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLBEFSLWYDQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241447
Record name 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halauxifen

CAS RN

943832-60-8
Record name Halauxifen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALAUXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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